molecular formula C10H8F2N2O2S B1337724 {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid CAS No. 872319-77-2

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B1337724
CAS No.: 872319-77-2
M. Wt: 258.25 g/mol
InChI Key: TXUMAFOETBCQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid is a chemical compound that features a benzimidazole core substituted with a difluoromethylthio group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as trimethylsilyl difluoromethyl (TMS-CF₂H) in the presence of a base . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid may involve large-scale difluoromethylation processes. These processes can utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzimidazole core . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets. The difluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    {2-[(trifluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    {2-[(methylthio)-1H-benzimidazol-1-yl}acetic acid: Similar structure but with a methylthio group instead of a difluoromethyl group.

    {2-[(ethylthio)-1H-benzimidazol-1-yl}acetic acid: Similar structure but with an ethylthio group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethylthio group in {2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[2-(difluoromethylsulfanyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2S/c11-9(12)17-10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUMAFOETBCQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204946
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872319-77-2
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872319-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Difluoromethyl)thio]-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.